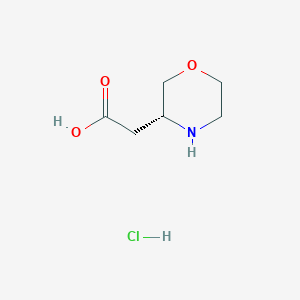

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-2-(Morpholin-3-yl)acetic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is a high-purity reagent and versatile chemical building block, often used in research and industrial applications. This compound is characterized by its molecular weight of 181.62 g/mol and is typically available in powder form .

準備方法

The synthesis of ®-2-(Morpholin-3-yl)acetic acid hydrochloride involves several steps. Generally, the preparation starts with the coupling of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often include the use of transition metal catalysts to achieve high yields and stereoselectivity. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness.

化学反応の分析

®-2-(Morpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halides. Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis:

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable it to interact effectively with biological systems, making it a candidate for developing new therapeutic agents.

Case Study:

Research has demonstrated that derivatives of this compound exhibit promising activity against various neurological conditions. For instance, studies focusing on its analogs have shown potential in modulating neurotransmitter systems, which is critical for treating disorders such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Research

Enzyme Inhibition Studies:

The compound is extensively used in biochemical assays to study enzyme inhibition and receptor binding. It helps researchers understand the mechanisms of action of various enzymes involved in metabolic pathways.

Example Application:

One notable application involves using this compound to inhibit acetylcholinesterase, an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition is significant for developing treatments for cognitive disorders .

Analytical Chemistry

Standard in Chromatography:

This compound is employed as a standard in chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its reliable solubility in water enhances its utility in accurately analyzing other chemical substances.

Data Table: Analytical Applications

| Application Area | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC | Standard for quantification |

| Mass Spectrometry | MS | Identification of compounds |

| Enzyme Activity Assays | Spectrophotometry | Studying reaction kinetics |

Material Science

Polymer Development:

The unique properties of this compound make it suitable for creating advanced polymers and coatings. These materials can exhibit enhanced performance characteristics such as durability and resistance to environmental factors.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability, making them ideal for use in coatings and adhesives .

Cosmetic Formulations

Skin Care Applications:

In the cosmetic industry, this compound is explored for its potential benefits in skin care products. Its hydrophilic nature promotes moisture retention and skin health.

Product Development Case Study:

Research indicates that formulations containing this compound can enhance skin hydration levels significantly when compared to standard moisturizers, making it a valuable ingredient in dermatological products .

作用機序

The mechanism of action of ®-2-(Morpholin-3-yl)acetic acid hydrochloride involves its ability to modulate lysosomal pH. It facilitates the transmembrane transport of chloride anions, which alkalizes liposomes and disrupts lysosomal pH homeostasis. This disruption can inactivate lysosomal enzymes, affecting various cellular processes .

類似化合物との比較

®-2-(Morpholin-3-yl)acetic acid hydrochloride is unique due to its specific structure and functional properties. Similar compounds include other morpholine derivatives, such as morpholine itself and its carbonyl-containing analogs . These compounds share some chemical properties but differ in their specific applications and mechanisms of action.

生物活性

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride, also known as morpholinoacetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 181.62 g/mol

- CAS Number : 89531-58-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It has been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound's morpholine structure allows it to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus subtilis | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cultures, which is critical for managing inflammatory diseases .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been observed to enhance neuronal survival in models of neurodegeneration, possibly through the modulation of oxidative stress pathways . This activity positions it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several morpholine derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against resistant strains . -

Neuroprotection in Animal Models :

In a rodent model of stroke, administration of this compound resulted in reduced infarct size and improved functional outcomes compared to controls. This suggests a protective role in acute neurological injuries .

特性

IUPAC Name |

2-[(3R)-morpholin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMNFLGCFFCQJ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。